molecular formula C11H21NO4 B1375006 Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate CAS No. 1063734-19-9

Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B1375006
CAS No.: 1063734-19-9
M. Wt: 231.29 g/mol
InChI Key: SLJSFXUOECCLPA-UHFFFAOYSA-N
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Description

Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a chemical compound that belongs to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The tert-butyl group is a common protecting group in organic synthesis, providing steric hindrance and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves the reaction of a suitable oxazepane precursor with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the oxazepane precursor, providing a more efficient and scalable method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The oxazepane ring can be reduced to form a more saturated heterocyclic compound.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Saturated heterocyclic compounds.

    Substitution: Various substituted oxazepane derivatives.

Scientific Research Applications

Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(hydroxymethyl)-1,4-oxazepane-4-carboxylate: Similar structure but with different substitution patterns.

    Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxamide: Contains an amide group instead of a carboxylate group.

    Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxylate group.

Uniqueness

Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl protecting group. This provides the compound with distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-4-5-15-8-9(6-12)7-13/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJSFXUOECCLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1063734-19-9
Record name tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1M borane in THF (450 mL, 0.45 mol, 0.9 eq) was added under stirring and cooling on an ice bath to a stirred in a stream of argon solution of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate (Preparation 79, 107 g, 0.5 mol, 1 eq) in THF (300 mL). The reaction mixture was heated to 25° C. and stirred at this temperature for 3 h. Then the reaction mixture was cooled to 0-10° C. and treated at this temperature sequentially with 3N sodium hydroxide (170 mL) and 30% hydrogen peroxide (66 mL). The obtained homogenous mixture was stirred overnight, then treated with hexane (45 mL), and dried over potassium carbonate. The organic layer was decanted from the precipitate, which was washed with DCM. The organic layers were evaporated in vacuo, and the residue was purified rapidly (due to instability of the product on silica gel) by chromatography (carbon tetrachloride/chloroform/isopropanol 100:0:0→0:100:0→0:90:10) on silica gel (1.2 kg; 63-100 μm) to give title compound as a colorless oil in (85 g, 0.368 mol, 72%).
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450 mL
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107 g
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300 mL
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170 mL
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66 mL
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45 mL
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Synthesis routes and methods II

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